Salpichrolide A
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H34O5 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(2R)-15-[1-[(1S,2R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one |
InChI |
InChI=1S/C28H34O5/c1-15(21-14-25(2)27(4,33-25)24(30)31-21)16-7-9-18-17(12-16)8-10-20-19(18)13-23-28(32-23)11-5-6-22(29)26(20,28)3/h5-7,9,12,15,19-21,23-24,30H,8,10-11,13-14H2,1-4H3/t15?,19?,20?,21?,23?,24-,25+,26+,27-,28?/m1/s1 |
InChI Key |
CPHPTFZOHUSPRV-RVTAUAKJSA-N |
Isomeric SMILES |
CC(C1C[C@]2([C@](O2)([C@@H](O1)O)C)C)C3=CC4=C(C=C3)C5CC6C7(O6)CC=CC(=O)[C@@]7(C5CC4)C |
Canonical SMILES |
CC(C1CC2(C(O2)(C(O1)O)C)C)C3=CC4=C(C=C3)C5CC6C7(O6)CC=CC(=O)C7(C5CC4)C |
Synonyms |
salpichrolide A |
Origin of Product |
United States |
Isolation and Advanced Methodologies for Structural Elucidation of Salpichrolide a
Source Organisms and Ecological Contexts of Salpichrolide A Production
This compound is a naturally occurring compound primarily isolated from plants belonging to the genus Salpichroa, a member of the Solanaceae family. researchgate.netfloranorthamerica.org Specifically, Salpichroa origanifolia has been identified as a prominent source of this and other related withanolides. researchgate.netresearchgate.netconicet.gov.ar This plant species is native to South America, found in regions of Argentina, southeastern Bolivia, southern Brazil, Paraguay, and Uruguay. conicet.gov.ar It is often found in cultivated fields and waste ground, indicating its adaptability to disturbed environments. floranorthamerica.org
The production of this compound and other withanolides in S. origanifolia is believed to be part of the plant's chemical defense mechanism. mpg.de Withanolides, in general, are known for their anti-insect activities. mpg.de The concentration of salpichrolides in the plant can fluctuate, with studies indicating a maximum content during the summer months, which may correlate with periods of increased herbivore pressure. researchgate.net The compounds are typically found in the aerial parts of the plant. researchgate.netconicet.gov.ar
Advanced Chromatographic and Extraction Procedures for this compound Isolation
The isolation of this compound from its natural source involves a series of extraction and chromatographic steps. The general procedure begins with the extraction of the plant material, typically the aerial parts of Salpichroa origanifolia, using a suitable solvent. conicet.gov.ar Dichloromethane is a commonly used solvent for this initial extraction. conicet.gov.ar
Following extraction, the crude extract, which is a complex mixture of various compounds, is subjected to chromatographic purification. conicet.gov.ar Column chromatography is a fundamental technique employed for the separation of the components in the mixture. chromtech.comresearchgate.netslideshare.net This technique separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent) and a mobile phase (a solvent). researchgate.net
To achieve the separation of this compound from other closely related withanolides and plant constituents, advanced chromatographic techniques are often necessary. chromtech.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a powerful tool that utilizes high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. setu.ie The isolation process may involve multiple chromatographic steps, including both normal-phase and reverse-phase chromatography, to obtain the pure compound. conicet.gov.ar The purity of the isolated fractions is often monitored by Thin-Layer Chromatography (TLC). adarshcollege.inmaas.edu.mm
Spectroscopic Methodologies for Structural Determination (e.g., Multi-dimensional NMR Spectroscopy, High-Resolution Mass Spectrometry)
The definitive structural elucidation of this compound relies on a combination of sophisticated spectroscopic techniques. researchgate.netresearchgate.netcolab.ws
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of the compound with high accuracy. researchgate.net This technique provides the molecular formula, which is a fundamental piece of information for structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the complex three-dimensional structure of this compound. encyclopedia.pubmsu.edu A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed:
1D NMR: 1H NMR provides information about the number and types of protons and their chemical environment, while 13C NMR reveals the number and types of carbon atoms in the molecule. encyclopedia.pub
2D NMR: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish the connectivity between protons and carbons. marquette.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly important for identifying long-range correlations between protons and carbons, which helps in assembling the molecular fragments into a complete structure. encyclopedia.pub These multidimensional techniques are essential for unambiguously assigning all the proton and carbon signals in the complex NMR spectra of withanolides. nih.govnih.gov
The combined data from these spectroscopic methods allows for the complete assignment of the planar structure of this compound. acs.org
Stereochemical Assignments and Conformational Analysis of this compound and Related Analogs (e.g., Chiroptical Methods, Computational Approaches)
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing this compound. scitechseries.comuou.ac.in This is particularly important for understanding its biological activity.
Chiroptical methods , such as Circular Dichroism (CD) spectroscopy, can provide information about the absolute configuration of chiral centers in the molecule.
Computational Approaches , such as molecular modeling and theoretical calculations, are increasingly used to complement experimental data. acs.org For instance, AM1 calculated structures have been used to indicate relevant NOEs observed in this compound and its analogs. acs.org Conformational analysis, which examines the different spatial arrangements of a molecule that result from the rotation of single bonds, is crucial for understanding the molecule's preferred shape and its interactions with biological targets. willingdoncollege.ac.inlibretexts.org The analysis of coupling constants in 1H NMR spectra also provides valuable information about the dihedral angles between protons, further aiding in conformational assignment.
Through the combined application of these advanced spectroscopic and computational methods, the complex stereochemistry and conformational preferences of this compound and its related analogs have been successfully determined. researchgate.netfloranorthamerica.org
Biosynthetic Pathways and Engineering of Salpichrolide a
Proposed Biosynthetic Pathway of Salpichrolide A (e.g., Polyketide/Terpenoid Hybrid Origin)
The biosynthesis of withanolides, including this compound, is primarily rooted in the terpenoid pathway, specifically the pathway for steroids. While some complex fungal metabolites are known to be hybrids of polyketide and terpenoid pathways, withanolides are generally considered to be modified phytosterols. nih.govresearchgate.net The core structure arises from the cyclization of squalene, a C30 triterpene.
The biosynthesis is proposed to begin with precursors from the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. researchgate.net These pathways supply the basic five-carbon isoprene (B109036) units (isopentenyl pyrophosphate and its isomer dimethylallyl pyrophosphate) that are sequentially assembled to form the C30 linear precursor, squalene. Squalene undergoes oxidative cyclization to form cycloartenol (B190886) in plants, which is then converted through a series of steps to cholesterol or other phytosterols.
A key precursor for withanolides is thought to be 24-methylenecholesterol (B1664013). mpg.de The pathway then involves a series of extensive oxidative modifications to this sterol framework. These modifications, including hydroxylations, epoxidations, and lactone or lactol formation, are characteristic of withanolides. The formation of the distinctive aromatic D-ring found in this compound is a later, key modification that differentiates it from many other withanolides. conicet.gov.ar
Precursor Incorporation Studies and Isotope Labeling Experiments
Isotope labeling is a powerful technique used to trace the metabolic journey of precursors into a final natural product, providing definitive evidence for a proposed biosynthetic pathway. cernobioscience.comnih.gov This methodology involves feeding an organism with a precursor molecule enriched with a stable isotope (like ¹³C, ²H, or ¹⁵N) and then determining the position of the labels in the isolated product using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.comanr.frnih.gov
For this compound, such experiments would likely involve administering isotopically labeled precursors, such as [¹³C]-glucose, [¹³C]-acetate, or labeled mevalonate, to Salpichroa origanifolia plants. Analyzing the resulting this compound would confirm the origin of its carbon skeleton from the terpenoid pathway. While these experimental approaches are standard for elucidating biosynthetic pathways, specific precursor incorporation and isotope labeling studies for this compound have not been detailed in the available research. vanderbilt.edu
Identification and Characterization of Key Biosynthetic Enzymes
The complex structure of this compound necessitates a suite of specialized enzymes to perform the required chemical transformations on the initial sterol backbone. The biosynthesis of natural products often involves enzymes like polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and various tailoring enzymes. nih.govrsc.org
For withanolides, key enzymes include:
Sterol Isomerases : An important enzyme in the general withanolide pathway is a sterol Δ24-isomerase (ISO24), which was identified in Withania somnifera and mediates the conversion of 24-methylenecholesterol to 24-methyldesmosterol. A homologous enzyme is presumed to function in the biosynthesis of this compound. mpg.de
Cytochrome P450 Monooxygenases (P450s) : This large family of enzymes is crucial for catalyzing the diverse oxidative reactions—hydroxylations, epoxidations, and rearrangements—that decorate the steroid nucleus to create the final withanolide structure. rsc.org The formation of the various hydroxyl and epoxide groups on the this compound molecule is likely carried out by specific P450s.
Dehydrogenases and Reductases : These enzymes would be involved in modifying the oxidation state at various positions on the steroid rings.
Enzymes for Lactone/Lactol Formation : The characteristic side-chain lactone or lactol of withanolides is formed through enzymatic oxidation and cyclization.
While the general classes of enzymes are known, the specific enzymes from Salpichroa origanifolia responsible for the biosynthesis of this compound have yet to be isolated and characterized. biorxiv.org
Genetic Basis of this compound Biosynthesis (e.g., Gene Cluster Identification)
In many organisms, the genes encoding the enzymes for a specific biosynthetic pathway are located together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). nih.gov Identifying and characterizing these BGCs is fundamental to understanding and engineering the production of a natural product. secondarymetabolites.orgplos.org Genome mining tools like antiSMASH are widely used to predict and identify BGCs for various classes of secondary metabolites, including polyketides, terpenes, and alkaloids, in sequenced genomes. bioinformatics.nlsecondarymetabolites.org
To date, the specific biosynthetic gene cluster responsible for this compound production in Salpichroa origanifolia has not been identified. Elucidation of this gene cluster would provide the genetic blueprint for its biosynthesis and open the door for targeted bioengineering efforts.
Bioengineering Strategies for Enhanced Production or Novel Analog Generation
Bioengineering offers powerful strategies for producing valuable natural products in higher quantities or for creating novel derivatives with potentially improved properties. mdpi.comberkeley.edu These strategies can range from the biotransformation of existing compounds to the genetic engineering of metabolic pathways. columbia.edulabxchange.orgnih.govnih.gov
Biotransformation and Synthesis of Analogs: One successful approach for generating novel analogs of this compound has been through biotransformation. Incubation of this compound with filamentous fungi has yielded a variety of new derivatives. researchgate.netresearchgate.net
With Rhizomucor miehei : This fungus produced hydroxylated derivatives at positions C-7 and C-12 and also opened the C-5-C-6 epoxide ring. researchgate.netresearchgate.net
With Cunninghamella elegans : This fungus generated a range of stereoselective hydroxylated, oxidized, and reduced derivatives across the A, B, and C rings of the steroid nucleus, in addition to opening the C-5-C-6 epoxide. researchgate.netresearchgate.net
Furthermore, synthetic analogs with simplified side chains have been created to investigate structure-activity relationships. conicet.gov.arresearchgate.net
Metabolic Engineering: Once the biosynthetic genes for this compound are identified, several metabolic engineering strategies could be employed for enhanced production:
Heterologous Expression : The entire biosynthetic gene cluster could be transferred to and expressed in a more manageable host organism, such as yeast (Saccharomyces cerevisiae) or another fungus (Aspergillus oryzae), which are well-established platforms for producing complex natural products. nih.gov
Combinatorial Biosynthesis : By combining genes from different but related pathways, or by engineering specific enzymes, it may be possible to produce "unnatural" novel analogs of this compound with new biological activities. biorxiv.orgnih.gov
These bioengineering approaches hold significant promise for overcoming the often-low yields of natural products from their native sources and for diversifying the chemical space around the this compound scaffold. mdpi.comnih.gov
Total Synthesis and Synthetic Methodologies for Salpichrolide a
Retrosynthetic Strategies for Salpichrolide A
A formal retrosynthetic analysis for a total synthesis of this compound has not been published. However, a plausible strategy can be conceptualized based on successful syntheses of other complex withanolides, such as withanolide A. The analysis begins by simplifying the target molecule through strategic bond disconnections to arrive at simpler, often commercially available, starting materials. youtube.comyoutube.com
A logical retrosynthetic approach would disconnect the complex side chain from the steroid core. Further simplifications would involve dissecting the functional groups on the A and B rings. Key retrosynthetic disconnections for a hypothetical synthesis of this compound would likely include:
Side-Chain Disconnection: Breaking the C20-C22 bond to separate the lactone side chain from the steroidal skeleton. This is a common strategy in withanolide synthesis, allowing for the separate, parallel synthesis of two complex fragments.
A/B Ring Functionalization: Retrosynthetically removing the oxygenation pattern on the A and B rings, such as the 5α,6α-epoxide and the C1-ketone, to simplify the core to a more fundamental steroid precursor, like pregnenolone.
Lactone Formation: Disconnecting the lactone ring in the side chain to a corresponding acyclic hydroxy acid or a related precursor, which can be cyclized in a late-stage macrolactonization step.
This step-wise deconstruction leads back to simpler fragments that can be synthesized independently before being coupled together.
Development of Key Methodological Advances in Total Synthesis (e.g., Stereoselective Transformations, Fragment Coupling)
The synthesis of complex steroids like this compound necessitates precise control over stereochemistry and the efficient coupling of major structural fragments. Methodologies developed for other withanolides would be directly applicable.
Stereoselective Transformations: The dense stereochemical architecture of withanolides demands highly selective reactions. Key transformations would include:
Stereoselective Epoxidation: The formation of the 5α,6α-epoxide is a defining feature of this compound. Achieving the correct stereochemistry is critical. Syntheses of related withanolides have employed reagents like meta-chloroperoxybenzoic acid (mCPBA) or singlet oxygen followed by reduction and subsequent epoxidation to control the stereochemical outcome.
Diastereoselective Additions: The installation of the C20 tertiary alcohol and the construction of the side chain's stereocenters would rely on diastereoselective nucleophilic additions to carbonyl groups, guided by existing chiral centers in the steroid nucleus.
Substrate-Controlled Reductions: The stereochemistry of hydroxyl groups is often established using substrate-controlled reductions of ketones, where the steric environment of the molecule directs the approach of the reducing agent.
Fragment Coupling: A convergent synthesis, where large, independently synthesized fragments are joined late in the sequence, is generally more efficient for complex molecules.
Side-Chain Coupling: A crucial step would be the coupling of the fully elaborated side-chain fragment with the steroidal core. This is often achieved through the addition of a vinyl or alkynyl anion derived from the side-chain precursor to a C20-ketone on the steroid nucleus.
Modern Coupling Reactions: Advanced transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could also be envisioned for constructing the carbon framework, particularly for building the side chain or for late-stage modifications.
Challenges and Innovations in Synthetic Route Design for this compound
The synthesis of this compound, like other withanolides, is fraught with challenges that require innovative solutions. nih.govconsensus.app
Key Synthetic Challenges:
Stereochemical Control: The molecule contains numerous stereocenters. Establishing the correct relative and absolute stereochemistry across the fused ring system and the side chain is a primary obstacle.
Regioselectivity: The steroid skeleton has multiple potentially reactive sites. Achieving regioselective functionalization, for instance, oxidizing C1 without affecting other positions, requires carefully chosen reagents and protecting group strategies.
Construction of the Highly Oxygenated A/B Ring System: The specific pattern of the C1-ketone and the 5α,6α-epoxide presents a significant challenge, requiring selective oxidation and epoxidation methods that are compatible with other functional groups in the molecule.
Side-Chain Synthesis: The synthesis of the δ-lactone side chain with its specific stereochemistry and functionality is a complex undertaking in itself.
Innovations in Synthetic Design: To address these challenges, chemists have developed several innovative strategies in the context of withanolide synthesis:
Late-Stage Functionalization: A modern approach involves introducing key functional groups, particularly oxygen atoms, late in the synthesis. This avoids carrying sensitive functional groups through many steps and can dramatically improve efficiency. Bio-inspired reactions, such as photochemical oxygenations, have been used to install hydroxyl groups at specific C-H bonds.
Biocatalysis and Biotransformation: The use of enzymes or whole microorganisms to perform specific, stereoselective transformations on synthetic intermediates is a powerful tool. For instance, fungi have been used to stereoselectively hydroxylate the withanolide skeleton at positions that are difficult to access with traditional chemical reagents. researchgate.net
Comparative Analysis of Different Synthetic Approaches to this compound
As no complete total synthesis of this compound has been reported, a direct comparative analysis of different routes is not possible. However, one can compare the general strategies employed in the broader withanolide field and speculate on their application to this compound.
Synthetic campaigns toward complex natural products can generally be categorized as linear or convergent.
For a molecule as complex as this compound, a highly convergent approach would almost certainly be superior. The synthesis of the steroidal core and the lactone side chain would be conducted in parallel, followed by their coupling. This modularity also facilitates the synthesis of analogs for structure-activity relationship studies, as different side-chain or steroid-core variants can be synthesized and coupled.
Synthesis of this compound Analogs for Structure-Activity Relationship Studies
To investigate which parts of the this compound molecule are essential for its biological activity, researchers have synthesized a number of analogs. nih.gov These studies are crucial for identifying the pharmacophore—the essential structural features for biological activity—and for designing new compounds with potentially improved properties. nih.gov
The synthesis of these analogs often starts from natural salpichrolides or readily available steroid precursors. Modifications typically involve simplifying the side chain or altering the functional groups on the steroidal A and B rings. For example, analogs with a simplified C-21 steroid side chain and an aromatic D-ring have been prepared to evaluate their antifungal and antiestrogenic activities. conicet.gov.arnih.gov A key step in one such synthesis was the aromatization of the D-ring via the elimination of HBr from a dibromo-D-homosteroid intermediate using the base 1,4-diazabicyclo[2.2.2]octane (DABCO). conicet.gov.ar Another series of analogs was created by modifying the A-ring, for instance, through a Wharton carbonyl rearrangement of a 1,2-epoxy-3-keto steroid to install an allylic alcohol. nih.gov These synthetic efforts have provided valuable data on how structural changes impact biological function.
| Compound/Analog | Key Synthetic Modification from this compound or Precursor | Purpose of Synthesis | Reported Biological Activity Finding |
| Salpichrolide B | Can be obtained from this compound. researchgate.net | Evaluation of antiestrogenic activity. nih.gov | Active as an antiestrogen (B12405530). nih.gov |
| Analog with simplified side chain and aromatic D-ring | Aromatization of D-ring using DABCO-mediated elimination. conicet.gov.ar | Antifungal activity studies. conicet.gov.ar | Showed antifungal activity against Fusarium species. conicet.gov.ar |
| 2,3-ene-1-keto steroid analogs | Wharton carbonyl rearrangement of a 1,2-epoxy-3-keto steroid. nih.gov | Evaluation of antiestrogenic activity. nih.gov | One analog was the most active synthetic compound tested as an antiestrogen. nih.gov |
| Salpichrolide G | Natural product often evaluated alongside this compound. | Comparative biological studies. nih.gov | Active as an antiestrogen. nih.gov |
Investigation of Biological Activities and Molecular Mechanisms of Salpichrolide a Pre Clinical, in Vitro Focus
Anti-proliferative and Cytotoxic Effects in Cellular Models
Salpichrolide A has demonstrated notable anti-proliferative and cytotoxic effects in a range of human cancer cell lines. These studies are crucial in the initial stages of evaluating its potential as an anticancer agent.
Cell Line Specificity and Differential Sensitivity Analysis
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines, showing varied sensitivity. conicet.gov.arresearchgate.netresearchgate.netnih.govconicet.gov.arresearchgate.net Studies have indicated that this compound exhibits moderate cytotoxic activity against prostate (PC3 and LNCaP) and breast (MCF-7 and T47D) cancer cell lines. conicet.gov.arnih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be in the range of 29.97 to 64.91 μM for these cell lines. conicet.gov.arnih.gov Notably, the LNCaP and T47D cell lines appeared to be more sensitive to the compound. conicet.gov.ar
Further investigations into its anti-proliferative activity against a panel of human breast cancer cell lines, including T-47D, MCF7, MCF7/BUS, MDA-MB-231, and SK-Br-3, have been conducted. researchgate.netconicet.gov.ar One of the key observations is the differential activity of this compound against estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells. conicet.gov.ar It has shown specific activity against ER(+) cell lines (T-47D, MCF7, and MCF7/BUS) while being inactive against ER(-) cells (MDA-MB-231 and SK-Br-3). conicet.gov.arnih.gov This suggests that the presence of an aromatic D ring in the structure of this compound may be associated with this selectivity. conicet.gov.ar
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
Cell Line Cancer Type IC50 (µM) Reference PC3 Prostate Carcinoma 29.97 - 64.91 [1, 5] LNCaP Prostate Carcinoma 29.97 - 64.91 [1, 5] MCF-7 Breast Cancer (ER+) 29.97 - 64.91 [1, 5] T47D Breast Cancer (ER+) 29.97 - 64.91 [1, 5] MCF7/BUS Breast Cancer (ER+) Data not specified [2, 13] MDA-MB-231 Breast Cancer (ER-) Inactive [11, 13] SK-Br-3 Breast Cancer (ER-) Inactive nih.gov
Modulation of Cell Cycle Progression
The cell cycle is a fundamental process that governs cell division, and its dysregulation is a hallmark of cancer. Some compounds exert their anti-proliferative effects by interfering with the cell cycle, leading to cell cycle arrest at specific checkpoints. While direct studies on this compound's effect on cell cycle progression are limited, research on similar compounds and related pathways provides some insight. For instance, other cytotoxic agents have been shown to induce cell cycle arrest in the G2/M phase. nih.gov This arrest is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins such as Cyclin B1 and Cyclin A2. nih.gov
Induction of Apoptosis and Necrotic Pathways
Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. In vitro studies have suggested that withanolides, the class of compounds to which this compound belongs, can induce apoptosis. This process can involve the cleavage of PARP and caspase-3. researchgate.net Apoptosis can be initiated through intrinsic pathways, which involve the release of factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria. mdpi.com AIF can translocate to the nucleus and cause DNA fragmentation and chromatin condensation in a caspase-independent manner. wikipedia.orgnih.gov
Autophagy Modulation Studies
Currently, there is a lack of specific research investigating the direct effects of this compound on autophagy modulation in cellular models.
Anti-inflammatory and Immunomodulatory Effects
In addition to its anti-cancer properties, this compound has been investigated for its potential anti-inflammatory and immunomodulatory effects. conicet.gov.ar Chronic inflammation is known to contribute to the development of various diseases, including cancer. frontiersin.org Some natural compounds can modulate the immune response by affecting the production of inflammatory mediators like nitric oxide (NO) and the activity of enzymes such as 15-lipoxygenase (15-LOX). frontiersin.orgnih.gov While specific data on this compound's direct impact on these markers is not extensively detailed, the broader class of withanolides has shown immunomodulatory potential. researchgate.net
Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral in in vitro models)
The potential of this compound and related compounds as antimicrobial agents has been explored in several in vitro studies.
Some research has indicated that withanolides possess antimicrobial properties. researchgate.net For example, an aspartic protease from Salpichroa origanifolia, the plant source of this compound, has demonstrated the ability to inhibit the growth of Fusarium solani and Staphylococcus aureus in a dose-dependent manner. nih.gov However, this activity was attributed to membrane permeabilization rather than proteolytic activity. nih.gov The antifeedant activity of this compound against the larvae of Musca domestica has also been reported, with this compound showing the maximal effect on development. researchgate.net
While direct evidence for the antifungal activity of this compound is not extensively documented, other withanolides have been found to be active against several potentially pathogenic fungi. researchgate.net
There is currently limited specific information available regarding the antiviral activity of this compound in in vitro models. However, the broader class of natural products is a significant source for the discovery of new antiviral agents. biorxiv.org
Enzyme Inhibition and Activation Profiling (e.g., Quinone Reductase Induction)
This compound belongs to the withanolide class of compounds, which are recognized for their potential as cancer chemopreventive agents. researchgate.net A key mechanism underlying this potential is the induction of phase II drug-metabolizing enzymes, such as NAD(P)H:quinone reductase (QR). researchgate.netconicet.gov.ar The induction of QR is considered a protective mechanism against carcinogenesis because the enzyme diverts quinones from pathways that can lead to toxicity and DNA damage. conicet.gov.arnih.gov
The potential of withanolides to induce QR activity has been evaluated using cultured murine hepatoma (Hepa 1c1c7) cells. conicet.gov.arnih.gov In these assays, the induction of QR activity is determined by comparing the specific enzyme activities in cells treated with the compound to a solvent control. conicet.gov.ar Research involving a panel of 37 naturally occurring withanolides demonstrated that certain structural features are associated with potent enzyme induction. Specifically, withanolides with a spiranoid structure or those functionalized at the C-18 position were identified as potent inducers of quinone reductase. conicet.gov.arnih.gov Conversely, derivatives with substitutions at the 5α-position generally showed weak activity. conicet.gov.arnih.gov While specific data for this compound's QR induction from this comprehensive study is not detailed, these findings establish a structure-activity relationship for QR induction within the withanolide class.
Table 1: Summary of Quinone Reductase Induction Studies on Withanolides
| Cell Line | Assay Principle | General Findings for Withanolide Class | Reference |
|---|---|---|---|
| Murine Hepatoma (Hepa 1c1c7) | Measurement of NADPH-dependent menadiol-mediated reduction of MTT to formazan (B1609692) to determine QR specific activity. | Spiranoid and 18-functionalized withanolides are potent inducers. 5α-substituted derivatives exhibit weak activity. | conicet.gov.ar, nih.gov |
Receptor Binding and Ligand-Target Interactions
Research into the molecular mechanisms of this compound has revealed its interaction with the estrogen receptor (ER) pathway. Studies have demonstrated that this compound exhibits selective antiproliferative activity against hormone-dependent breast cancer cell lines that express estrogen receptor alpha (ERα+). conicet.gov.ar This selectivity suggests that its mechanism of action may involve the inhibition of an ER-dependent signaling pathway required for the proliferation of these specific cancer cells. conicet.gov.ar
In vitro experiments using the human breast cancer cell line MCF-7 (which is ERα+), demonstrated that this compound can counteract the proliferative effects of estradiol (B170435). conicet.gov.ar When MCF-7 cells were treated simultaneously with estradiol and increasing concentrations of this compound, a significant reversal of estradiol-induced proliferation was observed. conicet.gov.ar This antiestrogenic activity points to a direct or indirect interaction with the estrogen receptor, interfering with its normal signaling function. The potency of this effect was quantified, establishing an IC₅₀ value for its antiestrogenic activity. conicet.gov.ar
Table 2: Antiestrogenic Activity of this compound
| Compound | Cell Line | Activity | IC₅₀ (M) | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| This compound | MCF-7 (ERα+) | Reversal of estradiol-induced proliferation | 1.0 x 10⁻⁷ | Inhibition of the ER-dependent pathway | conicet.gov.ar |
Other Reported Biological Activities in Mechanistic Studies (e.g., Antifeedant Effects)
Beyond its effects on mammalian cells, this compound has demonstrated significant biological activity as an antifeedant agent against insects. The antifeedant properties of withanolides are considered a component of the plant's chemical defense system against herbivores. researchgate.net
The antifeedant effects of this compound were specifically investigated against the larvae of the common housefly, Musca domestica. researchgate.net In these studies, this compound was compared with other related natural compounds, Salpichrolide C and Salpichrolide G. The results indicated that this compound had the most significant impact on larval development, highlighting its potency as a feeding deterrent. researchgate.net The general mechanism for such antifeedants is often through their action on the insect's taste receptors, rendering the treated food source unpalatable and thus inhibiting feeding through sensory perception. journalspress.comsemanticscholar.org This disruption in feeding behavior can lead to developmental delays and toxicity. researchgate.net
In addition to its antifeedant properties, this compound has been evaluated for its cytotoxic activity against various cancer cell lines. In a study examining its effects on prostate and breast cancer cells, this compound demonstrated moderate cytotoxic activity against the androgen-dependent prostate cancer cell line (LNCaP) and the estrogen receptor-positive breast cancer cell line (T47D). conicet.gov.ar
Table 3: Reported Antifeedant and Cytotoxic Activities of this compound
| Activity Type | Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antifeedant | Musca domestica (larvae) | Maximal effect on development compared to Salpichrolide C and G; feeding inhibition. | researchgate.net |
| Cytotoxic | LNCaP (prostate cancer) | Moderate cytotoxic activity (IC₅₀ = 64.91 − 29.97 μM range for active compounds). | conicet.gov.ar |
| Cytotoxic | T47D (breast cancer) | Moderate cytotoxic activity (IC₅₀ = 64.91 − 29.97 μM range for active compounds). | conicet.gov.ar |
Mechanistic Elucidation of Salpichrolide a at the Molecular and Cellular Level
Identification and Validation of Molecular Targets
The primary molecular target identified for Salpichrolide A is the human estrogen receptor alpha (ERα). nih.gov ERα is a nuclear receptor that, when activated by its endogenous ligand estradiol (B170435), plays a crucial role in gene expression related to cell proliferation and development. nih.govwikipedia.org The identification of ERα as a target was based on the observed antiestrogenic effects of this compound and its analogs. nih.govconicet.gov.ar
Validation of ERα as a target has been primarily achieved through:
Antiestrogenic Activity: Studies have shown that this compound can counteract the proliferative effects of estradiol in ERα-positive breast cancer cell lines, such as MCF-7. conicet.gov.ar This antagonistic behavior confirms its interaction with the estrogen receptor.
Competitive Binding: The mechanism is believed to involve competition with estradiol for binding to the ligand-binding pocket (LBP) of ERα. nih.govconicet.gov.ar
These findings establish this compound as a modulator of the estrogen receptor, providing a basis for its observed biological activities. nih.govconicet.gov.ar The unusual steroidal scaffold with an aromatic D-ring presents a novel template for designing new antiestrogen (B12405530) agents. nih.govconicet.gov.ar
Gene Expression and Proteomic Profiling in Response to this compound Treatment
Gene expression profiling and proteomic analysis are powerful techniques used to create a global picture of cellular function in response to a specific treatment. bioconductor.orgfrontlinegenomics.com These methods measure the activity of thousands of genes or the levels of thousands of proteins simultaneously, offering insights into the broader cellular response. bioconductor.orgnih.gov However, a review of the available scientific literature reveals a lack of specific studies on the global gene expression or proteomic changes in cells following treatment with this compound. While the downstream effects on the estrogen signaling pathway are inferred, comprehensive transcriptomic or proteomic datasets detailing the full spectrum of cellular responses to this specific compound have not been published.
Disruption of Specific Cellular Signaling Pathways
The principal cellular signaling pathway disrupted by this compound is the estrogen signaling pathway, mediated by its antagonist action on ERα. nih.govconicet.gov.ar
The canonical estrogen signaling pathway involves the following steps:
Estrogen (e.g., estradiol) binds to ERα in the cytoplasm. researchgate.net
The activated receptor forms dimers and translocates to the nucleus. researchgate.net
In the nucleus, the complex binds to specific DNA sequences known as estrogen response elements (EREs), initiating the transcription of target genes that regulate processes like cell proliferation. researchgate.net
This compound disrupts this cascade by binding to ERα and preventing it from adopting the necessary active conformation. nih.govconicet.gov.ar Molecular modeling studies suggest that the antagonism of this compound stems from its unique binding orientation, which fails to engage key amino acid residues required for receptor activation. nih.govconicet.gov.ar Specifically, the absence of a crucial interaction with the residue His524 in the ERα ligand-binding pocket is thought to prevent the proper positioning of helix 12, a critical step for coactivator recruitment and transcriptional activation. nih.govconicet.gov.ar This disruption impedes the downstream signaling that would normally be initiated by estrogen, leading to an anti-proliferative effect in hormone-dependent cancer cells. conicet.gov.ar
Structural Biology of this compound-Target Interactions (e.g., Co-crystallography, Cryo-EM studies)
Structural biology techniques such as X-ray co-crystallography and cryo-electron microscopy (cryo-EM) are definitive methods for elucidating the precise three-dimensional interactions between a ligand and its protein target at an atomic level. rcsb.orgrcsb.org These techniques involve crystallizing the protein-ligand complex and analyzing how they diffract X-rays, or imaging the flash-frozen complex with an electron microscope. rcsb.org
Despite the identification of ERα as the molecular target for this compound, a search of publicly available structural databases indicates that no experimental co-crystal or cryo-EM structures of this compound bound to ERα have been deposited. While numerous structures of ERα complexed with other agonists and antagonists exist, providing a framework for understanding its function, the specific atomic interactions and conformational changes induced by this compound have not been experimentally determined and visualized through these methods. rcsb.orgnih.govnih.gov
Computational Docking and Molecular Dynamics Simulations of this compound
In the absence of experimental structural data, computational methods have been instrumental in probing the interaction between this compound and its target, ERα. nih.govconicet.gov.arfrontiersin.orgresearchgate.net Molecular docking and molecular dynamics (MD) simulations have been employed to model the binding mode and assess the stability of the this compound-ERα complex. nih.govconicet.gov.ar
Molecular Docking: These studies predict the preferred orientation of this compound within the ligand-binding pocket of ERα. A key finding from these computational models is the prediction of an "inverted" binding mode. nih.govconicet.gov.ar Unlike the endogenous ligand estradiol, where the phenolic A-ring is a critical anchor, this compound is proposed to orient its aromatic D-ring to occupy a similar position. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations, which model the physical movements of atoms and molecules over time, have been used to evaluate the stability of the docked poses. nih.govconicet.gov.armdpi.com Simulations lasting for nanoseconds have shown that the inverted orientation of this compound and its analogs can form a stable complex within the ERα binding pocket. conicet.gov.ar These simulations support the hypothesis that the lack of interaction with His524 is a key determinant of the compound's antagonistic activity, preventing the receptor from adopting its transcriptionally active form. nih.govconicet.gov.ar Furthermore, steered molecular dynamics have been used to explore potential pathways for the ligand to exit the binding pocket. nih.gov
The table below summarizes key findings from computational studies on this compound and its analogs with ERα.
| Computational Method | Key Finding | Implication | Reference(s) |
| Molecular Docking | Predicts an energetically favorable "inverted" binding orientation for this compound within the ERα ligand-binding pocket. | The aromatic D-ring likely mimics the function of estradiol's A-ring, anchoring the ligand. | nih.gov, conicet.gov.ar, conicet.gov.ar |
| Molecular Dynamics (MD) Simulation | The inverted complex of this compound and ERα is stable over time. | Confirms the feasibility of the computationally predicted binding mode. | nih.gov, conicet.gov.ar |
| MD Simulation Analysis | The this compound complex lacks a key hydrogen bond with the His524 residue. | Explains the molecular basis for the compound's antagonist activity, as this interaction is crucial for the receptor's active conformation. | nih.gov, conicet.gov.ar |
| Quantum Mechanics (QM)/Molecular Mechanics (MM) | Energy calculations evaluated the preferred binding mode of this compound and its synthetic analogs. | Provides a more accurate energetic assessment of the binding poses compared to standard scoring functions. | frontiersin.org, researchgate.net |
| Steered MD Simulation | Identified a putative unbinding pathway for the steroidal ligand from the receptor. | Offers insights into the kinetics and mechanism of ligand dissociation. | nih.gov |
Structure Activity Relationship Sar Studies and Chemical Biology Applications of Salpichrolide a
Systematic Chemical Modifications and Derivatization Strategies
The structural framework of Salpichrolide A has been the subject of various chemical modifications to explore and optimize its biological activity. These strategies involve both synthetic derivatization and microbial biotransformation, targeting different parts of the molecule, primarily the A/B rings and the side chain.
One key strategy involves the modification of the A-ring. For instance, Salpichrolide B, a minor natural component, can be readily synthesized from this compound. conicet.gov.ar Further synthetic efforts have focused on creating analogs with altered A-ring functionalities to probe their importance. The synthesis of 2,3-ene-1-keto steroids has been a notable approach. conicet.gov.ar
Biotransformation using microorganisms like filamentous fungi presents an alternative to conventional chemical synthesis for modifying this compound. researchgate.net This method can introduce chemical changes at positions that are difficult to access through traditional synthetic routes, yielding novel derivatives for biological evaluation. For example, biotransformation of this compound with the fungus Cunninghamella elegans has been shown to produce several new compounds, including Salpichrolide C and Salpichrolide T. researchgate.net These enzymatic reactions can lead to hydroxylations, epoxidations, or other modifications that generate a library of analogs for SAR studies.
Table 1: Examples of this compound Modifications and Resulting Biological Activity
| Compound/Analog | Modification from this compound | Observed Biological Activity | Reference |
|---|---|---|---|
| Salpichrolide B | Modification in A-ring | Exhibits antiestrogenic activity on MCF-7 cells. | conicet.gov.ar |
| Salpichrolide G | Phenolic group at C-15 of the aromatic D-ring | Exhibits cytotoxicity to both ER(+) and ER(-) cell lines and shows antiestrogenic activity. | conicet.gov.ar |
| Analog with simplified side chain | Original side chain replaced with a simpler chemical group | Retains antiestrogenic activity, indicating the steroid nucleus is a primary determinant. | conicet.gov.ar |
| Analog 9 (2,3-ene-1-keto steroid) | Maintains the A-ring functionality of this compound with a simplified side chain | Identified as the most active synthetic analog with antiestrogenic properties against MCF-7 cells. | conicet.gov.ar |
| Salpichrolide C | Product of biotransformation | Shows antifeedant effects against Musca domestica. | nih.gov |
Elucidation of Key Structural Motifs and Pharmacophores for Biological Activity
SAR studies aim to identify the specific parts of a molecule, or pharmacophores, that are responsible for its biological activity. For this compound and its analogs, a key structural motif for its antiestrogenic activity is the unusual six-membered aromatic D-ring. conicet.gov.arbvsalud.org This feature is distinct from endogenous ligands of the estrogen receptor (ER), such as estradiol (B170435), which possesses an aromatic A-ring. bvsalud.org The activity of this compound against ER-positive (ERα+) breast cancer cell lines, and its inactivity against ER-negative (ERα-) lines, strongly suggests that the aromatic D-ring is crucial for interacting with the estrogen receptor. conicet.gov.ar
In contrast, the closely related Salpichrolide D, which has a five-membered D-ring, was found to be equally active against both ERα(+) and ERα(-) cell lines, indicating that its mechanism is not ER-mediated and highlighting the specificity conferred by the aromatic D-ring. conicet.gov.ar
The functionality of the A-ring is also important. Synthetic analogs that maintain the α,β-unsaturated ketone system in the A-ring, similar to that in this compound, have shown potent antiestrogenic effects. conicet.gov.ar For example, a synthetic analog featuring the 2,3-ene-1-keto system of this compound combined with a simplified side chain was the most effective antiestrogen (B12405530) among a series of synthetic compounds. conicet.gov.ar This indicates that the combination of the aromatic D-ring and the specific A-ring conformation constitutes the essential pharmacophore for antiestrogenic activity.
Design and Synthesis of Chemically Induced Dimerizers and Probes based on this compound Scaffolds
Chemically induced dimerizers (CIDs) are powerful tools in chemical biology that use a small molecule to bring two proteins together, allowing for the controlled regulation of cellular processes like signal transduction. researchgate.net Similarly, chemical probes are small molecules designed to selectively bind to a protein target, enabling the study of that protein's function in a complex biological system.
While the this compound scaffold, with its defined biological activity against the estrogen receptor, presents a promising starting point for the development of such tools, there is currently no published research detailing the design and synthesis of CIDs or specific affinity-based probes derived from it. The development of a this compound-based probe could, in theory, be used for applications such as target engagement studies or imaging the estrogen receptor in living cells. However, this remains an area for future exploration.
Computational Chemistry and in silico Approaches for SAR Analysis
Computational chemistry provides powerful tools to supplement experimental SAR studies. Techniques like molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) modeling can offer insights into how a ligand interacts with its target protein at an atomic level.
In the context of this compound, MD simulations have been used to model the binding interaction between the compound and the ligand-binding domain of the estrogen receptor α (ERα). bvsalud.org These in silico studies suggest that this compound likely binds in an inverted orientation compared to estradiol, with its aromatic D-ring occupying the same pocket that binds the A-ring of the natural hormone. bvsalud.org This computational model helps to explain the antagonistic effect of this compound, as this inverted binding mode is proposed to cause significant changes in the positioning of key structural elements of the receptor, such as helix 11 (H11), which is critical for co-activator recruitment and subsequent gene transcription. bvsalud.org The loss of a critical hydrogen bond interaction with the residue His524, which is present for agonists like estradiol, is thought to be a key part of its antagonist mechanism. bvsalud.orgresearchgate.net Such in silico analyses are invaluable for rationalizing experimental SAR data and guiding the design of new, more potent analogs.
Application of this compound in Chemical Biology as a Tool for Pathway Probing
A key application of bioactive small molecules in chemical biology is their use as tools to probe and understand cellular pathways. This compound serves as a clear example of a natural product being used to probe a specific signaling pathway. Its selective antiproliferative activity against ER-positive breast cancer cells, such as MCF-7, and its lack of activity in ER-negative cells like MDA-MB-231, establish it as a tool for investigating the estrogen receptor signaling pathway. conicet.gov.ar
By acting as an antagonist, this compound can be used to block the pathway at the receptor level, allowing researchers to study the downstream consequences of ER inhibition. Its mechanism of action, which does not involve depletion of the receptor but rather functional blocking, makes it a useful tool to dissect the intricacies of ER-mediated gene expression and cell proliferation. conicet.gov.ar The use of this compound and its active analogs helps to validate the estrogen receptor as a therapeutic target and provides a chemical scaffold to explore the molecular mechanisms that govern hormone-dependent cancer growth. conicet.gov.arbvsalud.org
Advanced Analytical Methodologies for Salpichrolide a Research
Quantitative Analysis of Salpichrolide A and Metabolites in Biological and Environmental Matrices
The accurate quantification of this compound and its biotransformation products in biological fluids (e.g., plasma, urine) and environmental samples (e.g., soil, water) is crucial for pharmacokinetic studies and environmental fate assessment. nih.govhhearprogram.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for this type of analysis due to its superior sensitivity and selectivity. nih.goveag.com
Developing a quantitative method involves several critical steps:
Sample Preparation: The primary challenge is to efficiently extract the analytes from complex matrices while removing interfering substances like proteins, lipids, and salts. researchgate.netmdpi.com For biological fluids, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com For environmental samples, methods like the QuPPe (Quick Polar Pesticides) extraction, which uses acidified methanol (B129727), can be adapted for polar analytes. eurl-pesticides.eu Given the steroidal structure of this compound, SPE with reversed-phase cartridges would be a highly effective choice for cleanup and pre-concentration.
Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is preferred for its high resolution and speed. nih.gov A C18 reversed-phase column is typically effective for separating steroidal compounds. nih.gov Gradient elution using a mobile phase of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol allows for the effective separation of the parent compound from its potentially more polar metabolites. nih.govnih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QqQ) instrument, is operated in Multiple Reaction Monitoring (MRM) mode for quantification. nih.govrjpn.org This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and one or more characteristic product ions for both the analyte and a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical to correct for matrix effects and variations during sample preparation and injection. cstti.com
The table below outlines a hypothetical, yet typical, set of parameters for an LC-MS/MS method for this compound, based on established methods for related compounds. nih.govbioxpedia.com
| Parameter | Specification | Rationale |
|---|---|---|
| Chromatography System | UHPLC | Provides fast analysis times and high peak resolution. nih.gov |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, <2 µm) | Standard for retaining and separating steroidal compounds. nih.gov |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol | Elutes analytes from the reversed-phase column. nih.gov |
| Detection | Triple Quadrupole Mass Spectrometer (QqQ-MS) | Offers high sensitivity and selectivity for quantification. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Effective for nitrogen- and oxygen-containing compounds. |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | Ensures high specificity by monitoring unique precursor-to-product ion transitions. rjpn.org |
| Internal Standard | Stable Isotope-Labeled this compound (e.g., ¹³C₃ or ²H₃) | Compensates for matrix effects and procedural losses, ensuring accuracy. cstti.com |
Advanced Spectroscopic Techniques for Conformational and Dynamic Studies
The biological activity of this compound is intrinsically linked to its three-dimensional structure and flexibility. Advanced spectroscopic and computational methods are employed to investigate these characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D and basic 2D NMR (COSY, HSQC, HMBC) are essential for initial structure elucidation, more advanced experiments provide insight into stereochemistry and conformation. mdpi.com The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly valuable for detecting through-space correlations between protons that are close in space, which helps define the molecule's relative configuration and preferred conformation in solution. mdpi.com
Circular Dichroism (CD) Spectroscopy: CD analysis is used to establish the absolute configuration of chiral molecules like this compound. researchgate.net The experimental CD spectrum, which measures the differential absorption of left and right circularly polarized light, is compared with spectra predicted from quantum chemical calculations for different possible stereoisomers. A match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of the molecule. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations are powerful computational tools used to model the dynamic behavior of a molecule over time. nih.gov For this compound, simulations have been used to model its binding mode within the ligand-binding pocket of the estrogen receptor (ERα). conicet.gov.arbvsalud.org These studies can reveal stable binding orientations and key interactions, such as the lack of interaction with the critical His524 residue, which may explain its antagonist activity. conicet.gov.ar Simulations lasting nanoseconds can assess the stability of these binding poses and observe conformational changes in both the ligand and the protein receptor. conicet.gov.ar
| Technique | Application | Information Gained |
|---|---|---|
| 2D NMR (ROESY) | Solution-state structural analysis | Provides through-space proton-proton distances to define relative stereochemistry and molecular conformation. mdpi.com |
| Circular Dichroism (CD) | Determination of absolute configuration | Matches experimental spectra to computationally predicted spectra of possible stereoisomers. researchgate.net |
| Molecular Dynamics (MD) Simulations | Modeling of ligand-receptor interactions | Reveals binding modes, interaction stability, and dynamic conformational changes of this compound within a biological target like a receptor pocket. conicet.gov.arconicet.gov.ar |
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling
This compound is often found in complex plant extracts alongside numerous other related withanolides. researchgate.net Furthermore, when administered to a biological system, it undergoes metabolism, creating a new profile of related compounds. Hyphenated techniques, especially those combining liquid chromatography with high-resolution mass spectrometry (LC-HRMS), are indispensable for both analyzing these complex mixtures and identifying unknown metabolites. rjpn.orgtandfonline.com
Analysis of Complex Plant Extracts: The challenge in analyzing extracts from plants like Salpichroa origanifolia is the presence of many structurally similar and isomeric withanolides. nih.govacs.org UHPLC coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instrument, provides both the chromatographic separation needed to resolve these isomers and the mass accuracy required to determine their elemental composition. mdpi.comresearchgate.net This allows for the confident identification of known withanolides and the tentative characterization of new ones directly from the extract. researchgate.net
Metabolite Profiling: Identifying the metabolites of this compound is a key step in understanding its efficacy and disposition. Untargeted metabolomics workflows are commonly used for this purpose. researchgate.net The process involves comparing the LC-HRMS profiles of a control biological sample (e.g., pre-dose urine) with a sample from a dosed subject. waters.com Software tools detect features unique to the dosed sample. The high-resolution MS and MS/MS fragmentation data of these unique features are then used to deduce the structure of the metabolites. Common metabolic transformations for steroidal compounds include hydroxylation, glucuronidation, and sulfation, all of which can be identified by characteristic mass shifts from the parent drug. waters.com
The general workflow for metabolite profiling using LC-HRMS is summarized below.
| Step | Description | Key Technology/Method |
|---|---|---|
| 1. Dosing & Sampling | Administer this compound to an in vivo or in vitro system. Collect biological samples (e.g., urine, plasma, feces) over time. | Controlled experimental design. |
| 2. Sample Preparation | Extract the parent compound and metabolites from the biological matrix. | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). mdpi.com |
| 3. LC-HRMS Analysis | Separate the components of the extract and acquire high-resolution mass spectra. Data-dependent acquisition is used to trigger MS/MS scans on detected ions. | UHPLC coupled to Q-ToF or Orbitrap MS. hhearprogram.org |
| 4. Data Processing | Compare chromatograms of dosed vs. control samples to find unique metabolic features. | Metabolite identification software (e.g., UNIFI, MetaboAnalyst). researchgate.netwaters.com |
| 5. Structure Elucidation | Interpret the accurate mass and MS/MS fragmentation patterns to propose metabolite structures based on expected biotransformations (e.g., oxidation, conjugation). | Mass spectral interpretation, comparison with fragmentation of the parent compound. |
Pharmacological Potential and Future Directions in Salpichrolide a Research Pre Clinical Context
Challenges and Strategies for Overcoming Supply Limitations in Natural Product Research
The advancement of natural products like Salpichrolide A from discovery to potential therapeutic application is often hampered by the "problem of supply". nih.gov This challenge is multifaceted, encompassing difficulties in sourcing sufficient raw material, variability in the concentration of the desired compound, and the intricate nature of chemical synthesis. tjnpr.org
A primary hurdle is the reliance on the natural source, which for this compound is the plant Salpichroa origanifolia. The concentration of salpichrolides in the plant can fluctuate based on developmental stage, with studies showing a peak during the summer. researchgate.net This variability, coupled with the often trace amounts of the specific bioactive compound, makes large-scale extraction for extensive pre-clinical research and potential future development unsustainable and environmentally taxing. tjnpr.org
To address these limitations, several strategies are being explored:
Total Synthesis: While the complex structures of many natural products, including withanolides, present significant challenges to chemists, total synthesis offers a route to a consistent and scalable supply. tjnpr.orgijpsjournal.com The development of a successful synthetic pathway not only solves the supply issue but also opens avenues for creating structural analogs to explore structure-activity relationships. rsc.org
Semi-synthesis: This approach utilizes a more abundant natural precursor which is then chemically modified to produce the desired, rarer compound. This can be a more efficient and cost-effective method than total synthesis.
Biotechnological Approaches: Advances in metabolic engineering and synthetic biology offer promising long-term solutions. frontiersin.org By identifying and transferring the biosynthetic gene clusters responsible for producing this compound into microbial or yeast hosts, it may be possible to develop fermentation-based production systems. nih.gov This approach, however, requires a deep understanding of the biosynthetic pathway, which is still being fully elucidated for withanolides. researcher.lifenih.gov
Overcoming the supply bottleneck is a critical step in unlocking the full therapeutic potential of this compound and other promising natural products. The journey from initial discovery to a marketable drug can be long, ranging from 13 to over 29 years, with supply being a major determinant of this timeline. nih.gov
Translational Research Approaches from in vitro Findings to Pre-clinical Models
Translating promising in vitro findings for a compound like this compound into a pre-clinical setting is a critical and complex phase in drug discovery. sygnaturediscovery.com This process aims to bridge the gap between controlled laboratory experiments and the intricate biological systems of a living organism, ultimately predicting how the compound might behave in humans. nih.gov
The initial step involves robust and reproducible in vitro assays to establish the compound's activity, selectivity, and mechanism of action. sygnaturediscovery.com For this compound, this would involve confirming its effects in various cell lines, such as the antiestrogenic activity observed in MCF-7 breast cancer cells. nih.gov However, the limitations of in vitro models, which often fail to replicate the complexities of a tumor microenvironment or the systemic effects within an organism, are well-recognized. nih.gov
Key translational research approaches include:
Selection of Appropriate Animal Models: The choice of a pre-clinical model is paramount. The model should accurately reflect the human disease pathology and treatment response. sygnaturediscovery.com For instance, to further investigate the antiestrogenic properties of this compound, xenograft models using ER-positive breast cancer cells would be appropriate.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial. In vitro ADME studies can provide initial data, but in vivo studies are essential to determine the compound's bioavailability and how its concentration in the body correlates with its biological effect over time. sygnaturediscovery.com
Biomarker Development: Identifying and validating biomarkers can help monitor the therapeutic response to this compound in pre-clinical models. These could be molecular, cellular, or imaging-based indicators of the drug's effect on its target.
Multicenter Pre-clinical Studies: To enhance the reproducibility and generalizability of findings, conducting studies across multiple independent laboratories with a shared protocol is an emerging and valuable approach. biorxiv.org This can help mitigate the risk of single-laboratory bias and provide a more robust assessment of the compound's efficacy before considering clinical translation. biorxiv.org
The ultimate goal of this translational phase is to generate a comprehensive data package that supports the progression of this compound into clinical trials. A significant challenge in this process is the high failure rate of drugs in development, often due to a lack of efficacy in patients, underscoring the need for more predictive pre-clinical models. sygnaturediscovery.comnih.gov
Strategies for Improving Metabolic Stability and Bioavailability (Conceptual Framework)
The therapeutic potential of natural products like this compound is often limited by poor metabolic stability and low bioavailability. hilarispublisher.comnih.gov These pharmacokinetic challenges can prevent the compound from reaching its target site in sufficient concentrations to exert a therapeutic effect. hilarispublisher.com A conceptual framework for addressing these issues involves a combination of chemical modification and formulation strategies.
Chemical Modification Strategies:
Structural Modification: A primary approach is to identify and modify the "metabolic hotspots" on the this compound molecule—the sites most susceptible to metabolic breakdown. mdpi.com Computational methods can be employed to predict these labile sites. mdpi.com Strategic modifications, such as the introduction of halogens (e.g., fluorine) or the use of bioisosteres, can block these metabolic pathways, thereby enhancing stability. mdpi.commdpi.com
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at key metabolic positions can slow down the rate of metabolic reactions due to the greater stability of the carbon-deuterium bond. mdpi.comresearchgate.net This strategy has been successfully applied to other drugs to improve their pharmacokinetic profiles. mdpi.com
Prodrug Approach: A prodrug is an inactive or less active derivative of the parent drug that is converted into the active form within the body. This approach can be used to overcome issues of poor absorption or metabolic instability. mdpi.com
Formulation Strategies:
Nanotechnology-based Delivery Systems: Encapsulating this compound in nanocarriers, such as liposomes or nanoparticles, can protect it from premature degradation, improve its solubility, and enhance its absorption. hilarispublisher.comnih.gov
Amorphous Solid Dispersions (ASDs): By dispersing the compound in an amorphous state within a polymer matrix, it is possible to significantly increase its apparent solubility and dissolution rate, which can lead to improved bioavailability. mdpi.com
The table below outlines a conceptual framework for applying these strategies to this compound.
| Strategy Category | Specific Approach | Rationale for this compound |
| Chemical Modification | Structural Modification | Identify and block metabolic hotspots to reduce rapid breakdown. |
| Deuteration | Replace key hydrogen atoms with deuterium to slow metabolic degradation. | |
| Prodrug Synthesis | Create a derivative that improves absorption and is converted to active this compound in the body. | |
| Formulation | Nanocarrier Encapsulation | Improve solubility and protect from first-pass metabolism. |
| Amorphous Solid Dispersions | Enhance dissolution rate and bioavailability. |
This table is a conceptual framework and specific strategies would require experimental validation.
By systematically applying these medicinal chemistry and formulation principles, it may be possible to overcome the inherent pharmacokinetic limitations of this compound, thereby enhancing its potential for further pre-clinical and clinical development.
Exploration of Synergistic Effects with Other Agents in Cellular Models
The investigation of synergistic interactions between a natural product like this compound and other therapeutic agents is a promising strategy to enhance efficacy and potentially overcome drug resistance. mdpi.com Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of cancer research, this can lead to lower required doses of each compound, thereby minimizing toxicity and side effects. mdpi.commdpi.com
For this compound, which has demonstrated antiestrogenic activity, exploring combinations with established anti-cancer drugs in cellular models would be a logical next step. For example, studies on the related withanolide, Withaferin A, have shown synergistic effects with standard chemotherapeutic drugs like paclitaxel (B517696) in non-small cell lung cancer cells. oncotarget.com This provides a strong rationale for investigating similar combinations with this compound.
A systematic approach to exploring synergistic effects in cellular models would involve:
Selection of Combination Agents: Based on the known antiestrogenic activity of this compound, suitable combination partners could include other hormonal therapies, targeted therapies, or conventional chemotherapeutic agents used in the treatment of estrogen receptor-positive cancers.
Checkerboard Assays: This is a standard in vitro method to assess synergy. Cells are treated with a matrix of decreasing concentrations of both this compound and the combination agent. Cell viability is then measured to determine the effect of each combination.
Calculation of Combination Index (CI): The results of the checkerboard assay are used to calculate a Combination Index. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
Mechanism of Action Studies: Once synergy is established, further experiments would be needed to elucidate the underlying molecular mechanisms. This could involve investigating the effects of the combination on cell cycle progression, apoptosis, and key signaling pathways.
The table below illustrates potential synergistic combinations for this compound in a pre-clinical cellular context.
| Combination Agent Category | Example Agent | Rationale for Combination with this compound |
| Chemotherapy | Paclitaxel | Potential to enhance cytotoxic effects and overcome resistance mechanisms. oncotarget.com |
| Targeted Therapy | CDK4/6 Inhibitors | Combining an antiestrogenic agent with a cell cycle inhibitor is a clinically validated strategy in ER+ breast cancer. |
| Other Natural Products | Withaferin A | Exploring combinations of related withanolides could reveal enhanced or novel activities. |
This table presents hypothetical combinations for pre-clinical investigation.
By identifying synergistic combinations, the therapeutic potential of this compound could be significantly broadened, offering new avenues for the development of more effective treatment strategies.
Emerging Methodologies in Natural Product Discovery and Characterization Applicable to this compound
The field of natural product research is continually evolving, with new technologies and methodologies accelerating the discovery and characterization of bioactive compounds like this compound. mdpi.comfrontiersin.org These advancements are helping to overcome some of the traditional bottlenecks in the field, such as the time-consuming process of isolation and structure elucidation, and the high rates of rediscovering known compounds. nih.gov
Genome Mining and Bioinformatics:
The advent of affordable and rapid genome sequencing has revolutionized the search for new natural products. nih.gov By sequencing the genomes of plants and microorganisms, researchers can identify biosynthetic gene clusters (BGCs)—groups of genes that encode the enzymatic machinery for producing a specific secondary metabolite. nih.gov
Applicability to this compound: By sequencing the genome of Salpichroa origanifolia, the BGC responsible for withanolide production could be identified. This would not only confirm the biosynthetic pathway but also enable the use of synthetic biology approaches for heterologous expression and production. Tools like antiSMASH can be used to analyze the genome and predict the types of secondary metabolites that the plant is capable of producing. mdpi.com
Metabolomics and Dereplication:
Metabolomics, the large-scale study of small molecules within a biological system, coupled with advanced mass spectrometry techniques, allows for the rapid profiling of the chemical constituents of a natural source.
Applicability to this compound: Techniques like LC-MS/MS can be used to quickly analyze extracts from Salpichroa origanifolia. sciltp.com The resulting data can be compared against spectral databases to "dereplicate" or identify known compounds, allowing researchers to focus their efforts on novel or potentially more interesting molecules. This streamlines the discovery process by avoiding the laborious re-isolation of already characterized salpichrolides.
Computational Approaches:
In silico methods are becoming increasingly powerful in natural product research. uni-halle.de
Applicability to this compound:
Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to predict how modifications to the this compound structure might affect its biological activity. rsc.orgmdpi.com This can guide the synthesis of more potent and selective analogs.
ADMET Prediction: Computer-aided drug design (CADD) tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with more favorable drug-like properties early in the discovery process. mdpi.com
The integration of these emerging methodologies creates a more efficient and targeted workflow for natural product research, from initial discovery to lead optimization.
Prospects for Synthetic Biology and Biosynthetic Engineering in this compound Research
Synthetic biology and biosynthetic engineering represent a frontier in natural product research with the potential to revolutionize the production and diversification of complex molecules like this compound. nih.gov These approaches aim to harness and re-engineer the biosynthetic machinery of organisms to produce desired compounds in a sustainable and scalable manner. frontiersin.orgnih.gov
The foundation for these technologies lies in a thorough understanding of the biosynthetic pathway of the target molecule. For withanolides, including this compound, research has identified them as C28 steroidal lactones derived from the phytosterol pathway intermediate 24-methylenecholesterol (B1664013). researcher.life While the complete pathway is still under investigation, key enzymes, such as cytochrome P450s involved in the oxidative steps, are being characterized. researcher.life
Heterologous Expression:
A primary goal of synthetic biology in this context is to transfer the entire biosynthetic pathway for this compound into a more manageable host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (E. coli). nih.gov
Advantages:
Overcoming Supply Limitations: This would provide a reliable and consistent source of this compound, independent of the source plant. nih.gov
Pathway Elucidation: The process of reconstituting the pathway in a heterologous host can itself lead to a deeper understanding of the enzymes involved and their functions.
Analog Generation: By introducing or modifying genes in the pathway, it becomes possible to create novel withanolide structures that may possess improved therapeutic properties.
Metabolic Engineering in the Native Producer:
Another strategy involves genetically modifying the native plant, Salpichroa origanifolia, to enhance the production of this compound.
Methods:
CRISPR-Cas9 Gene Editing: This powerful tool can be used to precisely modify the plant's genome to upregulate desired pathways or downregulate competing metabolic pathways, thereby funneling more precursors towards this compound synthesis. nih.govresearcher.life
Challenges and Future Directions:
Despite the immense potential, significant challenges remain. The complexity of plant secondary metabolic pathways, including the proper folding and post-translational modification of plant enzymes in microbial hosts, can be a major hurdle. nih.gov A complete understanding of the genetic and enzymatic steps in withanolide biosynthesis is a prerequisite for successful engineering. frontiersin.orgnih.gov
Future research will likely focus on:
Continued efforts to identify and characterize all the genes in the this compound biosynthetic pathway.
The development of more sophisticated genetic tools for engineering both native and heterologous hosts.
The use of machine learning and AI to model metabolic pathways and predict the outcomes of genetic modifications. nih.gov
The successful application of synthetic biology and biosynthetic engineering holds the promise of unlocking the full therapeutic potential of this compound and other valuable withanolides.
Q & A
Q. What cell lines and assays are standard for preliminary evaluation of this compound’s antiproliferative activity?
- Methodological Answer : Common models include prostate (LNCaP, PC-3) and breast (MCF-7, T47D) cancer cell lines. Use MTT or SRB assays with 72-hour exposure periods. Include positive controls (e.g., doxorubicin) and report IC50 values with triplicate replicates and SEM .
Advanced Research Questions
Q. How should dose-response experiments be designed to account for this compound’s variable IC50 across cell lines (e.g., 44.61 μM in T47D vs. 46.95 μM in LNCaP)?
- Methodological Answer :
- Step 1 : Standardize cell passage numbers (<20), seeding density, and serum-free pre-incubation (24 hours).
- Step 2 : Use 8–10 concentration points (0.1–100 μM) with non-linear regression analysis (GraphPad Prism).
- Step 3 : Compare results across ≥3 independent experiments and validate via ANOVA with post-hoc Tukey test .
Q. What strategies resolve contradictions in this compound’s bioactivity data between in vitro and ex vivo models?
- Methodological Answer :
- Factor 1 : Assess compound stability in culture media (e.g., fetal bovine serum may degrade labile functional groups).
- Factor 2 : Use LC-MS to quantify intracellular concentrations and confirm target engagement.
- Factor 3 : Employ 3D spheroid or patient-derived xenograft (PDX) models to bridge in vitro–ex vivo gaps .
Q. How can chemoinformatic tools optimize this compound’s structure-activity relationship (SAR) for enhanced selectivity?
- Methodological Answer :
- Approach : Perform molecular docking (AutoDock Vina) against reported targets (e.g., androgen receptor).
- Optimization : Introduce halogenation at C-7 or C-14 to improve binding affinity. Validate via free-energy perturbation (FEP) calculations .
Data Reporting and Reproducibility
Q. What minimal metadata is required when reporting this compound’s bioactivity to ensure reproducibility?
- Methodological Answer : Include:
- Biological Replicates : ≥3 independent experiments.
- Assay Conditions : Incubation time, % FBS, passage number.
- Statistical Tests : p-values, confidence intervals, and effect sizes .
Q. How should researchers address batch-to-batch variability in this compound isolation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
